

mechanism of BOP reagent in amide coupling

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Compound of Interest

Compound Name: *I-BOP*

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An In-depth Technical Guide to the Mechanism of BOP Reagent in Amide Coupling

Introduction

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate, commonly known as BOP reagent or Castro's reagent, is a highly effective coupling agent used extensively in organic synthesis for the formation of amide bonds from carboxylic acids and amines.[1][2] Its primary application is in peptide synthesis, where the precise and efficient formation of peptide linkages is crucial.[3] BOP is favored for its ability to promote rapid coupling with high yields and minimal racemization, particularly in sterically hindered cases.[4][5] This guide provides a detailed examination of the reaction mechanism, experimental protocols, and critical safety considerations associated with the use of BOP reagent.

Core Reaction Mechanism

The BOP reagent facilitates amide bond formation by activating the carboxylic acid component, transforming it into a highly reactive intermediate that is susceptible to nucleophilic attack by an amine.[2] The process can be broken down into several key steps, typically performed in the presence of a non-nucleophilic tertiary base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[6][7]

Step 1: Carboxylate Anion Formation The reaction is initiated by the deprotonation of the carboxylic acid ($R-COOH$) by a tertiary base to form a carboxylate anion ($R-COO^-$). [6]

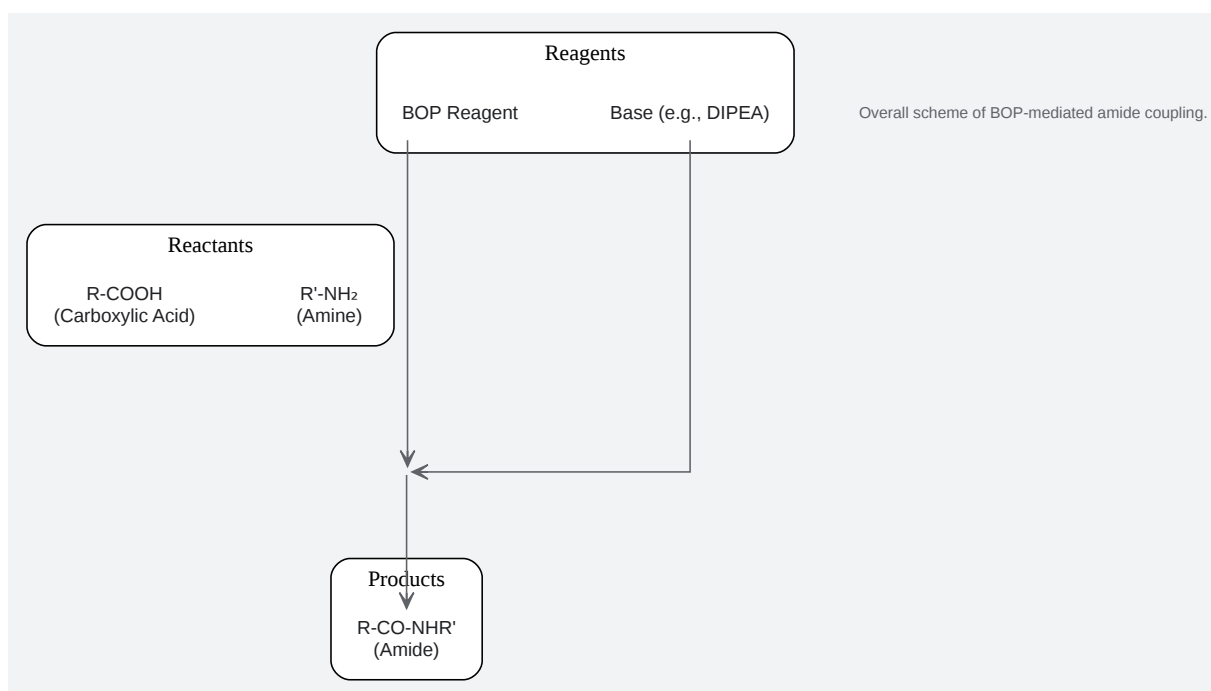
Step 2: Formation of the Acyloxyphosphonium Intermediate The carboxylate anion attacks the electrophilic phosphorus atom of the BOP reagent. This results in the formation of a highly

reactive acyloxyphosphonium salt intermediate and the displacement of the benzotriazol-1-olate (OBt) anion.[8]

Step 3: Active Ester Formation The acyloxyphosphonium intermediate is a potent acylating agent. It is generally accepted that this intermediate then reacts to form a benzotriazolyl active ester (HOBt ester).[2][6] This species is more stable than the acyloxyphosphonium salt but still highly reactive towards amines. This step is crucial for minimizing side reactions and racemization.[4][9] During this activation process, a stoichiometric amount of Hexamethylphosphoramide (HMPA) is generated as a byproduct.[6]

Step 4: Nucleophilic Attack and Amide Bond Formation The primary or secondary amine (R'-NH₂) performs a nucleophilic attack on the carbonyl carbon of the activated HOBt ester intermediate.[2] This leads to the formation of a tetrahedral intermediate which subsequently collapses to form the stable amide bond (R-CO-NHR') and regenerates 1-hydroxybenzotriazole (HOBt).

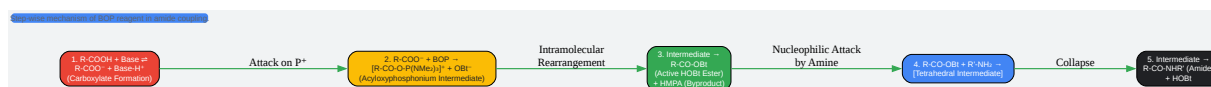
Below is a diagram illustrating the overall transformation.



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Overall scheme of BOP-mediated amide coupling.

The detailed mechanistic pathway is visualized in the following diagram.



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Step-wise mechanism of BOP reagent in amide coupling.

Experimental Protocols

A generalized procedure for amide bond formation using BOP reagent is provided below. Researchers should optimize conditions for their specific substrates.

General Procedure for BOP-Mediated Amide Coupling:[6][10]

- **Preparation:** To a solution of the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF, ~10 vol) at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon), add the amine (1.0-1.2 eq.) and a tertiary base such as DIPEA or TEA (1.5-2.5 eq.).
- **Addition of BOP:** Add the BOP reagent (1.1-1.2 eq.) portion-wise to the stirred solution at 0 °C.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 1-16 hours.
- **Monitoring:** Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- **Work-up:** Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate or Dichloromethane). Wash the organic layer successively with an acidic aqueous solution (e.g., 10% citric acid or 1N HCl), water, a basic aqueous solution (e.g., saturated NaHCO₃), and finally with brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for a BOP-mediated coupling reaction.

Parameter	Typical Value/Condition	Purpose	Reference
Carboxylic Acid	1.0 equivalent	Limiting Reagent	[6]
Amine	1.0 - 1.2 equivalents	Nucleophile	[6]
BOP Reagent	1.1 - 1.2 equivalents	Coupling Agent	[6]
Base (DIPEA/TEA)	1.5 - 2.5 equivalents	Activates Carboxylic Acid	[6][10]
Solvent	DMF, CH ₂ Cl ₂	Reaction Medium	[6]
Temperature	0 °C to Room Temp.	Controls Reaction Rate	[6][10]
Reaction Time	1 - 16 hours	Time to Completion	[6]
Yields	Generally high	Efficiency	[3][5]

Advantages and Disadvantages

Advantages:

- **High Efficiency:** BOP reagent generally provides good yields for amide bond formation.[3]

- Low Racemization: It is effective at minimizing racemization, which is critical in peptide synthesis.[4]
- Versatility: Besides amides, BOP can be used to synthesize esters and to reduce carboxylic acids to primary alcohols.[1]
- Effectiveness with Hindered Substrates: It is often successful in coupling sterically hindered amino acids.

Disadvantages:

- Carcinogenic Byproduct: The most significant drawback is the stoichiometric formation of Hexamethylphosphoramide (HMPA), a known carcinogen.[1][6][10][11] This poses serious health risks and necessitates stringent safety protocols for handling and disposal.[11]
- Cost and Atom Economy: BOP is a high molecular weight reagent, making it relatively expensive and leading to poor atom economy.[6]
- Safer Alternatives: Due to the toxicity of HMPA, safer alternatives like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are now often preferred.[4][10][11] PyBOP functions via a similar mechanism but generates a less toxic phosphine oxide byproduct.[5][12]

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